molecular formula C16H16N4O3S B11015059 2-(2-methylpropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

2-(2-methylpropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11015059
M. Wt: 344.4 g/mol
InChI Key: ZMHNKCBRSBHHCP-UHFFFAOYSA-N
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Description

2-ISOBUTYL-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE is a complex organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ISOBUTYL-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include isobutylamine, 5-methyl-1,3,4-thiadiazole-2-amine, and phthalic anhydride. The reaction conditions may involve:

    Step 1: Formation of the isoindoline core by reacting phthalic anhydride with isobutylamine under reflux conditions.

    Step 2: Introduction of the thiadiazole moiety through a nucleophilic substitution reaction.

    Step 3: Final coupling reaction to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ISOBUTYL-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ISOBUTYL-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Affecting Cellular Pathways: Influencing various cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-ISOBUTYL-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE include other isoindoline derivatives and thiadiazole-containing compounds. Examples include:

  • N-(5-Methyl-1,3,4-thiadiazol-2-yl)phthalimide
  • 2-Isobutyl-1,3-dioxoisoindoline

Uniqueness

The uniqueness of 2-ISOBUTYL-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

2-(2-methylpropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C16H16N4O3S/c1-8(2)7-20-14(22)11-5-4-10(6-12(11)15(20)23)13(21)17-16-19-18-9(3)24-16/h4-6,8H,7H2,1-3H3,(H,17,19,21)

InChI Key

ZMHNKCBRSBHHCP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC(C)C

Origin of Product

United States

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